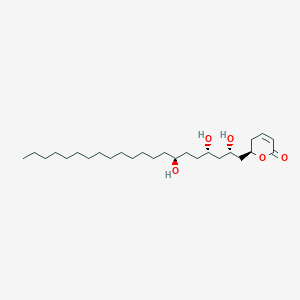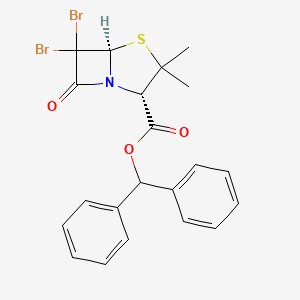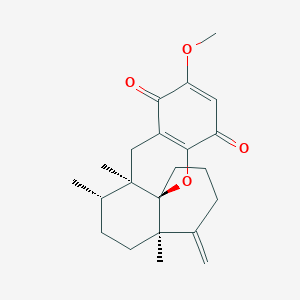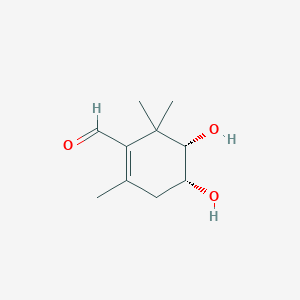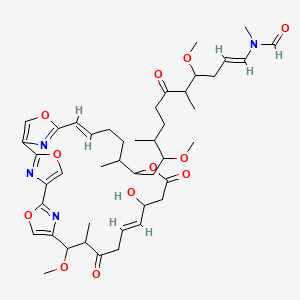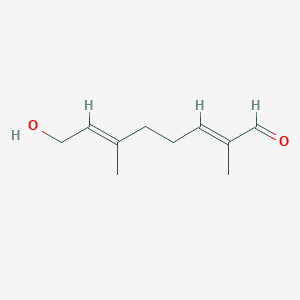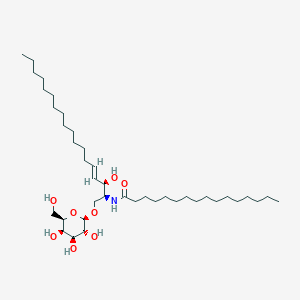
Ácido 1,4-Dimetoxi-2-Naftóico
Descripción general
Descripción
1,4-Dimethoxy-2-naphthoic acid, also known as DMNA, is an organic compound belonging to the class of naphthoic acids. It is an aromatic compound composed of a cyclic hydrocarbon core with two oxygen-containing substituents. DMNA is a colorless solid that is insoluble in water and soluble in organic solvents. It has a variety of applications in the fields of pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Medicina: Modulación del Receptor de Hidrocarburo Aril
El ácido 1,4-Dimetoxi-2-Naftóico se ha estudiado por su potencial para modular el receptor de hidrocarburo aril (AhR), que juega un papel crucial en la mediación de los efectos de las toxinas ambientales . El AhR está involucrado en la regulación de las respuestas biológicas a los compuestos aromáticos planares (hidrocarburos). Esta modulación tiene implicaciones para el desarrollo de estrategias terapéuticas para enfermedades relacionadas con AhR, incluidos ciertos cánceres y trastornos inmunitarios.
Agricultura: Crecimiento y Salud de las Plantas
En agricultura, los derivados del ácido naftóico se han explorado por su papel en el crecimiento y la salud de las plantas. Por ejemplo, el ácido 1,4-Dimetoxi-2-Naftóico podría sintetizarse a partir del ácido sinápico, que se encuentra en especies de Brassicaceae como la colza y la mostaza . Estos compuestos pueden servir potencialmente como alternativas a los ácidos naftóicos a base de petróleo utilizados en polímeros, contribuyendo a prácticas agrícolas sostenibles.
Ciencia de Materiales: Síntesis de Polímeros
Las propiedades estructurales del compuesto lo convierten en un candidato para la síntesis de polímeros. Su estructura aromática y grupos funcionales podrían utilizarse para crear nuevos materiales poliméricos con características específicas, como mayor durabilidad o estabilidad térmica .
Ciencia Ambiental: Análisis de Metabolitos Microbianos
Como metabolito microbiano, el ácido 1,4-Dimetoxi-2-Naftóico forma parte del estudio de los compuestos derivados de microbios que pueden unirse a receptores como AhR, influyendo en los procesos inflamatorios en el medio ambiente . Comprender estas interacciones es crucial para evaluar el impacto ambiental de las actividades microbianas y desarrollar estrategias de biorremediación.
Industria Alimentaria: Aditivos y Conservantes Alimenticios
Si bien las aplicaciones directas en la industria alimentaria no están bien documentadas, los análogos estructurales del ácido 1,4-Dimetoxi-2-Naftóico a menudo se exploran por sus propiedades conservantes o como aditivos para mejorar el valor nutricional de los productos alimenticios .
Cosméticos: Salud de la Piel
Los compuestos relacionados con el ácido 1,4-Dimetoxi-2-Naftóico se han investigado por sus posibles beneficios para la salud de la piel, particularmente debido a sus propiedades antiinflamatorias . Podrían incorporarse a productos cosméticos destinados a mejorar las condiciones de la piel o proteger contra los factores estresantes ambientales.
Química Analítica: Cromatografía y Espectroscopia
En química analítica, el ácido 1,4-Dimetoxi-2-Naftóico puede utilizarse como compuesto estándar o de referencia en métodos cromatográficos y espectroscópicos. Su estructura química distintiva permite su uso en la calibración de instrumentos y la validación de procedimientos analíticos .
Biotecnología: Mejora de la Tolerancia Microbiana
Las investigaciones han demostrado que los compuestos relacionados pueden aumentar la tolerancia de bacterias como E. coli a los solventes orgánicos, lo cual es beneficioso para las aplicaciones biotecnológicas donde se utilizan bacterias para producir productos químicos valiosos . Esto podría conducir a cepas microbianas más robustas capaces de soportar las condiciones de procesamiento industrial.
Mecanismo De Acción
Target of Action
The primary target of 1,4-Dimethoxy-2-naphthoic acid is the AcrAB-TolC multidrug efflux pump in Escherichia coli . This pump plays a crucial role in the inherent organic solvent tolerance of E. coli .
Mode of Action
1,4-Dimethoxy-2-naphthoic acid interacts with its target by increasing the expression level of the AcrAB-TolC pump . This interaction is facilitated by the transcriptional activators MarA, SoxS, and Rob proteins, which control the expression of the marA/soxS/rob regulon genes, including acrAB and tolC .
Biochemical Pathways
The addition of 1,4-Dimethoxy-2-naphthoic acid increases the promoter activity of marA and soxS .
Pharmacokinetics
Its molecular weight of 23223 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The result of the action of 1,4-Dimethoxy-2-naphthoic acid is an increased tolerance of E. coli to organic solvents . This is due to the increased expression of the AcrAB-TolC pump, which helps E. coli resist the toxic effects of these solvents .
Action Environment
The action of 1,4-Dimethoxy-2-naphthoic acid is influenced by environmental factors such as the presence of organic solvents
Análisis Bioquímico
Biochemical Properties
1,4-Dimethoxy-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450 monooxygenases, which are involved in the hydroxylation of organic substrates . The compound’s methoxy groups can undergo metabolic transformations, leading to the formation of hydroxylated derivatives. These interactions are crucial for understanding the compound’s metabolic fate and its potential effects on cellular processes.
Cellular Effects
1,4-Dimethoxy-2-naphthoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of aryl hydrocarbon receptors (AhR), which are involved in the regulation of xenobiotic metabolism and immune responses . By binding to AhR, 1,4-Dimethoxy-2-naphthoic acid can alter the expression of genes associated with detoxification pathways, thereby impacting cellular responses to environmental toxins.
Molecular Mechanism
At the molecular level, 1,4-Dimethoxy-2-naphthoic acid exerts its effects through specific binding interactions with biomolecules. The compound’s methoxy groups facilitate its binding to enzyme active sites, where it can act as a substrate or inhibitor . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions. Additionally, the compound’s ability to modulate AhR activity highlights its role in regulating gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dimethoxy-2-naphthoic acid can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species Long-term studies have indicated that prolonged exposure to 1,4-Dimethoxy-2-naphthoic acid can lead to changes in cellular function, including alterations in metabolic pathways and gene expression profiles
Dosage Effects in Animal Models
The effects of 1,4-Dimethoxy-2-naphthoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as the modulation of immune responses and the enhancement of detoxification pathways . Higher doses can lead to toxic effects, including oxidative stress and cellular damage. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1,4-Dimethoxy-2-naphthoic acid is involved in several metabolic pathways, including those related to the biosynthesis of anthraquinones and menaquinones The compound can undergo enzymatic transformations, leading to the formation of hydroxylated and demethylated derivatives
Transport and Distribution
Within cells and tissues, 1,4-Dimethoxy-2-naphthoic acid is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments. Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of 1,4-Dimethoxy-2-naphthoic acid is influenced by its chemical properties and interactions with cellular components . The compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, where it participates in metabolic reactions. Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its activity and function within the cell.
Propiedades
IUPAC Name |
1,4-dimethoxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-11-7-10(13(14)15)12(17-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJOEOQFJYFEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457637 | |
| Record name | 1,4-Dimethoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78265-13-1 | |
| Record name | 1,4-Dimethoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the structure of 1,4-Dimethoxy-2-naphthoic acid relate to its hydrogen bonding capabilities?
A1: 1,4-Dimethoxy-2-naphthoic acid crystallizes in the centrosymmetric space group P2(1)/c and forms cyclic dimers via hydrogen bonding about a center of symmetry. [] This hydrogen bonding pattern is similar to that observed in 2-naphthoic acid, suggesting that the methoxy groups at positions 1 and 4 have minimal impact on the overall hydrogen bonding interactions. []
Q2: Does 1,4-Dimethoxy-2-naphthoic acid exhibit any agonist or antagonist activity towards the aryl hydrocarbon receptor (AhR)?
A2: While 1,4-Dimethoxy-2-naphthoic acid was not directly investigated for AhR activity in the provided research, its structural analog, 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), demonstrated potent AhR agonist activity. [] Further research is needed to determine if the presence of methoxy groups in 1,4-Dimethoxy-2-naphthoic acid affects its interaction with AhR compared to 1,4-DHNA.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



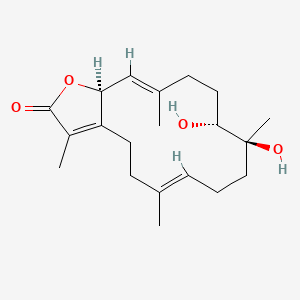
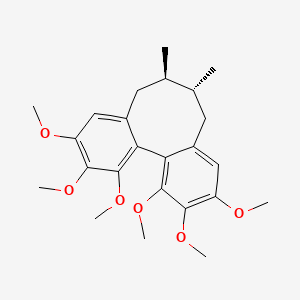
![Benzene, [(butyltelluro)ethynyl]-](/img/structure/B1245795.png)
